Product packaging for (5-Nitrofuran-2-yl)methyl nitrate(Cat. No.:CAS No. 4077-62-7)

(5-Nitrofuran-2-yl)methyl nitrate

Cat. No.: B1195313
CAS No.: 4077-62-7
M. Wt: 188.1 g/mol
InChI Key: IZUDEUAXDJRXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Furan (B31954) Chemistry in Synthetic Organic Chemistry

The history of furan chemistry dates back to 1780 with the discovery of the first furan derivative, 2-furoic acid, by Carl Wilhelm Scheele. bldpharm.com Another significant milestone was the reporting of furfural (B47365) by Johann Wolfgang Döbereiner in 1831, which was later characterized by John Stenhouse. bldpharm.com Furan itself was first synthesized by Heinrich Limpricht in 1870. bldpharm.com Initially, furan and its derivatives were primarily obtained from natural sources like bran, from which the name "furan" is derived (from the Latin furfur, meaning bran). bldpharm.com

The 20th century saw a significant expansion in the synthetic applications of furan chemistry. rsc.org The development of named reactions such as the Paal-Knorr synthesis, first reported in 1884, and the Feist-Benary synthesis provided versatile methods for constructing the furan ring. rsc.orgchemsrc.com The Paal-Knorr synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans, while the Feist-Benary synthesis utilizes the reaction of α-halo ketones with β-dicarbonyl compounds. rsc.orgchemsrc.com These foundational reactions paved the way for the synthesis of a wide array of substituted furans.

Furan derivatives have become crucial building blocks in the synthesis of complex molecules, including natural products, pharmaceuticals, and materials. rsc.orgorgsyn.org The versatility of the furan ring allows it to undergo various transformations, such as electrophilic substitution, cycloaddition, and ring-opening reactions, making it a valuable synthon in organic chemistry. rsc.org

General Principles and Significance of Organic Nitrate (B79036) Chemistry in Chemical Transformations

Organic nitrates (RONO₂) are a class of compounds characterized by the presence of a nitrate ester functional group. nih.gov Their chemistry is of significant interest in various fields, from atmospheric chemistry to medicinal chemistry. rsc.orgnih.gov The formation of organic nitrates can occur through several synthetic routes, a common laboratory method being the reaction of an alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid. nih.gov

The nitrate group is a potent electron-withdrawing group, which significantly influences the reactivity of the parent molecule. This electronic effect can activate or deactivate other parts of the molecule towards certain chemical transformations. In the context of medicinal chemistry and drug design, the organic nitrate group can act as a "bioreductively activated" prodrug system. rsc.orgnih.gov This means that under specific biological conditions, such as the hypoxic (low oxygen) environment of solid tumors, the nitrate or nitro group can be reduced to generate reactive species that trigger the release of an active drug. rsc.orgchemsrc.com This targeted drug release mechanism is a key area of research for developing more selective therapeutic agents. rsc.orgnih.gov

Structural Features and Electronic Properties of Furan-2-yl Derivatives

Furan is a five-membered aromatic heterocycle containing an oxygen atom. rsc.org This structure results in a planar ring with a high degree of electron density, making it more susceptible to electrophilic attack than benzene. nih.gov The oxygen atom donates its lone pair of electrons to the π-system of the ring, enhancing its reactivity towards electrophiles. rsc.org Electrophilic substitution reactions on the furan ring preferentially occur at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is more stabilized by resonance compared to attack at the C3 or C4 positions. nih.gov

The introduction of substituents onto the furan ring can further modulate its electronic properties and reactivity. For instance, the presence of an electron-withdrawing group, such as a nitro group (-NO₂), at the C5 position significantly alters the electron distribution within the ring. nih.gov The nitro group's strong electron-withdrawing inductive and resonance effects decrease the electron density of the furan ring, making it less reactive towards electrophilic substitution but potentially more susceptible to nucleophilic attack. nih.gov

Overview of Research Trajectories Pertaining to the Chemical Nature of (5-Nitrofuran-2-yl)methyl nitrate

Research concerning this compound and structurally related compounds has primarily focused on their synthesis and potential applications derived from their chemical properties. A significant area of investigation is the use of the 5-nitrofuran-2-ylmethyl group as a bioreductively activated system. rsc.orgchemsrc.com Studies have explored how the reduction of the nitro group under hypoxic conditions can trigger the release of a linked therapeutic agent, suggesting a potential application in targeted drug delivery to tumors. rsc.orgchemsrc.com

The synthesis of 5-nitrofuran derivatives is another key research trajectory. Methods often involve the nitration of a furan precursor. For example, the nitration of furfural is a known route to produce 5-nitrofurfural, a key intermediate for many 5-nitrofuran derivatives. The synthesis of this compound itself would likely involve the nitration of (furan-2-yl)methanol followed by separation of the desired isomer, or the esterification of (5-nitrofuran-2-yl)methanol.

Investigations into the chemical reactivity of these compounds include their behavior under various reaction conditions. For instance, the nitration of 2-(furan-2-ylmethyl)isoquinolin-1-one in a strongly acidic medium yields the 2-(5-nitrofuran-2-ylmethyl)isoquinolin-1-one derivative. rsc.org This highlights the reactivity of the furan ring towards electrophilic substitution even with a bulky substituent at the 2-position.

Chemical Compound Data

Compound NameIUPAC NameMolecular Formula
This compoundThis compoundC₅H₄N₂O₅
FuranFuranC₄H₄O
2-Furoic acidFuran-2-carboxylic acidC₅H₄O₃
FurfuralFuran-2-carbaldehydeC₅H₄O₂
(Furan-2-yl)methanol(Furan-2-yl)methanolC₅H₆O₂
5-Nitrofurfural5-Nitrofuran-2-carbaldehydeC₅H₃NO₄
(5-Nitrofuran-2-yl)methanol(5-Nitrofuran-2-yl)methanolC₅H₅NO₄
2-(Furan-2-ylmethyl)isoquinolin-1-one2-(Furan-2-ylmethyl)isoquinolin-1(2H)-oneC₁₄H₁₁NO₂
2-(5-Nitrofuran-2-ylmethyl)isoquinolin-1-one2-((5-Nitrofuran-2-yl)methyl)isoquinolin-1(2H)-oneC₁₄H₁₀N₂O₄
Methyl nitrateMethyl nitrateCH₃NO₃

Physicochemical Properties of this compound

PropertyValueSource
Melting Point 36-39°C nih.gov
Boiling Point 330.9°C at 760 mmHg nih.gov
Density 1.573 g/cm³ nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O6 B1195313 (5-Nitrofuran-2-yl)methyl nitrate CAS No. 4077-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-nitrofuran-2-yl)methyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O6/c8-6(9)5-2-1-4(13-5)3-12-7(10)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUDEUAXDJRXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193757
Record name 5-Nitro-2-furfuryl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4077-62-7
Record name 5-Nitro-2-furfuryl nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004077627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-2-furfuryl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitrofurfurylnitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 Nitrofuran 2 Yl Methyl Nitrate

Precursor Synthesis and Functionalization of Furan (B31954) Ring Systems

The primary precursor for (5-Nitrofuran-2-yl)methyl nitrate (B79036) is typically a furan ring substituted at the 2-position with a functional group that can be converted to a hydroxymethyl group, and at the 5-position with a nitro group. A common starting material for many nitrofuran derivatives is furfural (B47365), a bio-based platform chemical derived from biomass waste like hemicellulose. nih.govresearchgate.netchemrxiv.org

The synthesis of the key intermediate, 5-nitro-2-furfural, is a critical step. This is achieved through the nitration of furfural. nih.govnih.govchemistryviews.org Subsequently, the aldehyde group of 5-nitro-2-furfural can be reduced to a hydroxymethyl group to form (5-nitrofuran-2-yl)methanol, another crucial precursor.

Functionalization can also involve Knoevenagel condensation of 5-X-2-acetylfurans (where X can be a nitro group) with malonodinitrile, which introduces further complexity and potential for diverse derivatives. chempap.org The nitro group is a common leaving group in nucleophilic substitution reactions on the furan ring, allowing for the introduction of various other functional groups if needed. chempap.org

Esterification Reactions for the Introduction of the Methyl Nitrate Moiety

The introduction of the methyl nitrate moiety is a key step in the synthesis of the target compound. This functional group is a nitrate ester. One synthetic route involves the direct reaction of 5-nitro-2-furfural with methyl nitrate under acidic conditions. evitachem.com

Alternatively, a more common approach for creating nitrate esters is the reaction of an alcohol with a nitrating agent. In this context, the precursor (5-nitrofuran-2-yl)methanol would be esterified. This reaction typically involves treating the alcohol with a mixture of nitric acid and sulfuric acid, or another nitrating agent, under carefully controlled temperature conditions to prevent unwanted side reactions or degradation of the sensitive nitrofuran ring. The general principle of Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, can be adapted for different ester formations, although the synthesis of nitrate esters follows a distinct pathway involving nitrating agents rather than carboxylic acids. uns.ac.id

Nitration Strategies for Furan Rings: Selectivity and Yield Optimization

The nitration of the furan ring is notoriously challenging. nih.gov The heteroaromatic backbone is delicate and susceptible to degradation under the harsh conditions of typical nitration reactions, which often leads to poor reproducibility and low yields. nih.govchemistryviews.orgresearchgate.net

A common and effective reagent for the nitration of sensitive substrates like furfural is acetyl nitrate, which is considered a mild nitrating agent. nih.govnih.gov It is often generated in situ by reacting fuming nitric acid with acetic anhydride (B1165640). google.com A historical three-step laboratory-scale process involved preparing the nitrating mixture of fuming nitric acid and acetic anhydride at low temperatures (-5°C or less), adding the furan derivative, and then converting the resulting unstable oily intermediate into the desired nitrofuran using pyridine. google.com

Modern approaches have focused on continuous flow chemistry to address the safety concerns and poor reproducibility of batch processes. nih.govnih.govchemistryviews.org The unstable and potentially explosive nature of acetyl nitrate makes its in situ generation and immediate use in a flow reactor a much safer alternative. nih.govchemistryviews.org

Nitration MethodReagentsTypical ConditionsAdvantagesDisadvantages
Batch (Classic) Fuming Nitric Acid, Acetic AnhydrideLow temperature (-5°C to 10°C), followed by conversion with pyridine. google.comEstablished laboratory method.Poor reproducibility, low yields, use of unstable intermediates. nih.govresearchgate.net
Batch (Optimized) Concentrated Nitric Acid, Acetic AnhydrideControlled temperature (0°C to 50°C). google.comImproved control over the classic method.Still subject to batch processing inconsistencies.
Continuous Flow Fuming Nitric Acid, Acetic Anhydride (in situ generation of acetyl nitrate)Residence time of 40s at 15°C for acetyl nitrate generation. nih.govuliege.beHigh safety, reproducibility, and efficiency; excellent yields in short reaction times. nih.govchemistryviews.orgRequires specialized equipment.

Multistep Synthetic Sequences Involving (5-Nitrofuran-2-yl)methyl nitrate as an Intermediate

The 5-nitrofuran core structure is a fundamental building block in medicinal chemistry. Specifically, 5-nitrofurfural, the direct precursor to the (5-nitrofuran-2-yl)methanol needed for the target compound, is a key intermediate in the synthesis of a range of nitrofuran-based Active Pharmaceutical Ingredients (APIs) with antimicrobial properties. nih.govresearchgate.net

Examples of such APIs synthesized from 5-nitrofurfural include:

Nifuroxazide

Nifurtimox

Nitrofurantoin (B1679001)

Nitrofural (Nitrofurazone) nih.govchemistryviews.org

The synthesis of these molecules typically involves the condensation of the aldehyde group of 5-nitrofurfural with various hydrazine (B178648) derivatives. nih.govresearchgate.net For example, the synthesis of a library of 5-Nitrofuran-2-yl Thiohydrazones was achieved via the condensation of 5-nitrofuran-2-carbaldehyde (5-nitrofurfural) with thiohydrazides. researchgate.net While this compound itself is not explicitly cited as a direct intermediate in these specific syntheses in the available literature, its structural similarity and the reactivity of its functional groups suggest its potential as an intermediate in the development of novel nitrofuran-based compounds. evitachem.com

Optimization of Reaction Conditions for Enhanced Chemical Purity and Efficiency

Optimizing reaction conditions is paramount for synthesizing nitrofuran derivatives due to their inherent instability. The move from batch to continuous flow processing has enabled significant advancements in this area. bohrium.com By using a Design of Experiments (DoE) approach, researchers can systematically vary parameters to find the optimal conditions for yield and purity. researchgate.net

Key parameters optimized in the flow synthesis of 5-nitrofurfural include:

Temperature: The generation of acetyl nitrate was optimized at 15°C. nih.govuliege.be

Stoichiometry: The ratio of acetic anhydride to nitric acid was a critical factor, with a 5-fold excess of acetic anhydride being optimal. nih.govuliege.be

Residence Time: Short residence times (e.g., 40 seconds for acetyl nitrate generation) are a key advantage of flow chemistry, minimizing degradation. nih.govuliege.be

Solvent: The choice of solvent can impact reaction efficiency and product isolation. 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has been used as a solvent in these flow processes. nih.gov

The robustness of the process is also evaluated by intentionally deviating from the optimal conditions to understand the impact on yield and purity. researchgate.net This level of control and optimization, often monitored in real-time using Process Analytical Technology (PAT) like in-line IR spectroscopy, ensures high reproducibility and efficiency, with processes capable of producing key nitrofuran intermediates in minutes with excellent isolated yields. researchgate.netchemistryviews.org

ParameterOptimized Condition (Flow Synthesis)Impact on Reaction
Temperature 15 °CControls rate of formation and decomposition of reactive intermediates. nih.gov
Reagent Ratio 5 equivalents Acetic Anhydride to Nitric AcidEnsures complete generation of the mild nitrating agent, acetyl nitrate. nih.gov
Residence Time 40 seconds (in generator)Minimizes byproduct formation and degradation of the sensitive furan ring. nih.govuliege.be
Quenching In-line quenching with NaOH or KOH solutionImmediately stops the reaction to prevent over-reaction or product degradation. nih.govresearchgate.net

Exploration of Green Chemistry Principles in the Synthesis of this compound

The synthesis of nitrofuran derivatives is increasingly incorporating principles of green chemistry to enhance sustainability and safety. jddhs.com

Key green chemistry aspects include:

Use of Renewable Feedstocks: The ultimate starting material for many nitrofurans is furfural, which is produced from biomass waste. nih.govchemistryviews.org This aligns with the principle of using renewable rather than depleting feedstocks.

Safer Chemistry through Continuous Flow: As mentioned, the nitration of furfural involves hazardous reagents and unstable intermediates like acetyl nitrate. nih.gov Performing this reaction in a continuous flow reactor significantly improves safety by generating and consuming the hazardous intermediate in situ, minimizing the amount present at any given time. chemistryviews.org This approach addresses the core principle of designing for accident prevention.

Energy Efficiency: Continuous flow processes can be more energy-efficient than large-scale batch reactions. jddhs.com The excellent heat transfer in microreactors allows for precise temperature control, avoiding hotspots and reducing energy waste.

Use of Greener Solvents: Research into synthetic methodologies often includes the evaluation of alternative, more environmentally benign solvents. The use of 2-methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources, in the flow synthesis of nitrofurans is an example of this principle in practice. nih.gov

Process Analytical Technology (PAT): The integration of PAT for real-time monitoring allows for better control over the reaction, leading to higher efficiency, reduced waste, and less need for offline analysis, which itself consumes resources. chemistryviews.orgjddhs.com

These strategies collectively contribute to making the synthesis of compounds like this compound safer, more efficient, and more environmentally sustainable.

Spectroscopic and Crystallographic Characterization of 5 Nitrofuran 2 Yl Methyl Nitrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques, the connectivity and chemical environment of each atom in "(5-Nitrofuran-2-yl)methyl nitrate" can be established.

¹H and ¹³C NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring and the methylene (B1212753) group. The furan ring protons, typically found in the aromatic region, are influenced by the strong electron-withdrawing effect of the nitro group at the C5 position. This effect deshields the protons, shifting their resonance to a lower field. The proton at C3 (H3) and the proton at C4 (H4) would appear as doublets due to coupling with each other. The H3 proton is expected to be at a slightly higher chemical shift than H4 due to its proximity to the electron-withdrawing nitro group.

The methylene protons (-CH₂-) of the methyl nitrate (B79036) group are adjacent to both the furan ring and the nitrate group. Their chemical shift would be significantly downfield due to the electronegativity of the attached oxygen atom of the nitrate and the aromatic ring. This signal would likely appear as a singlet, as there are no adjacent protons to couple with.

In the ¹³C NMR spectrum, the carbon atoms of the furan ring will show characteristic chemical shifts. The carbon atom bearing the nitro group (C5) is expected to be significantly downfield. The carbon attached to the methyl nitrate group (C2) will also be deshielded. The chemical shifts of the other furan carbons (C3 and C4) will also be in the aromatic region, with their precise locations influenced by the substituents. The carbon of the methylene group (-CH₂-) will be found in the aliphatic region but shifted downfield due to the attached nitrate group.

Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (ppm)Multiplicity
H3 (furan)~7.0 - 7.5d
H4 (furan)~6.8 - 7.2d
-CH₂-~5.0 - 5.5s

Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
C2 (furan)~150 - 155
C3 (furan)~112 - 118
C4 (furan)~110 - 115
C5 (furan)~155 - 160
-CH₂-~70 - 75

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the H3 and H4 protons of the furan ring, confirming their scalar coupling and adjacency. The absence of other cross-peaks for the methylene protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would definitively link the H3 signal to the C3 signal, the H4 signal to the C4 signal, and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). Key expected correlations for "this compound" would include:

The methylene protons showing correlations to the C2 and C3 carbons of the furan ring, confirming the attachment of the methyl nitrate group at the C2 position.

The H3 proton showing correlations to C2, C4, and C5.

The H4 proton showing correlations to C2, C3, and C5.

These combined 2D NMR techniques provide a robust and definitive structural elucidation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Characteristic Absorption Bands of Nitrate and Furan Functional Groups

The IR and Raman spectra of "this compound" will be dominated by the characteristic vibrations of the nitrate (-ONO₂) and 5-nitrofuran moieties.

The nitrate ester group gives rise to several strong and characteristic absorption bands in the IR spectrum. The most prominent are the asymmetric and symmetric stretching vibrations of the NO₂ group, which are expected to appear around 1620-1660 cm⁻¹ and 1270-1290 cm⁻¹, respectively. researchgate.net The O-N stretching vibration is typically observed in the 830-870 cm⁻¹ region. researchgate.net

The 5-nitrofuran ring also has a set of characteristic vibrations. The nitro group (-NO₂) attached to the furan ring will exhibit strong asymmetric and symmetric stretching bands. The asymmetric stretch is typically found in the region of 1500-1560 cm⁻¹, while the symmetric stretch appears around 1330-1370 cm⁻¹. The C-N stretching vibration is expected around 850-900 cm⁻¹. The furan ring itself will show characteristic C-H stretching vibrations above 3000 cm⁻¹, and ring stretching vibrations (C=C and C-O) in the 1400-1600 cm⁻¹ region.

Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Nitrate (-ONO₂)Asymmetric NO₂ stretch1620 - 1660 (Strong)1620 - 1660 (Weak)
Symmetric NO₂ stretch1270 - 1290 (Strong)1270 - 1290 (Medium)
O-N stretch830 - 870 (Strong)830 - 870 (Weak)
Nitro (-NO₂)Asymmetric NO₂ stretch1500 - 1560 (Strong)1500 - 1560 (Strong)
Symmetric NO₂ stretch1330 - 1370 (Strong)1330 - 1370 (Strong)
Furan RingC-H stretch3100 - 3200 (Medium)3100 - 3200 (Strong)
Ring stretch1400 - 1600 (Medium-Strong)1400 - 1600 (Strong)

X-ray Diffraction (XRD) Analysis of Single Crystals

Single-crystal X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structure and Unit Cell Parameters

Although a specific crystallographic study for this compound has not been reported, extensive research has been conducted on the crystal structures of related nitrofuran derivatives, such as nitrofurantoin (B1679001) and furazolidone. nih.gov These studies reveal detailed information about their crystal systems, space groups, and unit cell parameters. For example, a study on a new polymorph of nitrofurantoin reported a monoclinic crystal system with the space group P21/c. nih.govnih.gov

A hypothetical data table for the crystal structure and unit cell parameters of this compound, based on typical values for related compounds, is presented below. It is important to note that these are representative values and not experimentally determined data for the specific compound.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)12.0
c (Å)7.8
α (°)90
β (°)105
γ (°)90
Volume (ų)770
Z4

Elucidation of Hydrogen Bonding Networks and Supramolecular Architecture

Hydrogen bonding is a critical factor in determining the supramolecular architecture of crystalline solids. In the context of nitrofuran derivatives, various types of hydrogen bonds, including C-H···O and N-H···O interactions, have been identified. nih.govnih.gov These interactions can link molecules into chains, sheets, or more intricate networks. The nitro group is a potent hydrogen bond acceptor, and its participation in such interactions significantly influences the crystal packing. acs.orgdtic.mil The study of hydrogen bonding in co-crystals of 4-nitrophenol (B140041) has also highlighted the importance of these interactions in forming specific trimolecular units. nih.gov For this compound, the presence of the nitro and nitrate groups would provide multiple sites for potential hydrogen bonding, leading to a complex and well-defined supramolecular structure.

A summary of potential intermolecular interactions for this compound is provided in the table below.

Interaction TypePotential DonorPotential Acceptor
Hydrogen BondingC-H (furan ring, methyl)O (nitro, nitrate, furan)
π-π StackingFuran ringFuran ring
Dipole-DipoleNitro group, Nitrate groupNitro group, Nitrate group

Computational and Theoretical Chemistry Investigations of 5 Nitrofuran 2 Yl Methyl Nitrate

Electronic Structure and Molecular Orbital Theory Studies

Investigations into the electronic structure of a molecule are fundamental to understanding its chemical properties. These studies often focus on the distribution of electrons and the nature of chemical bonds.

The HOMO and LUMO are the frontier orbitals of a molecule and are central to its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For related nitrofuran compounds, studies have shown that the nitro group significantly influences the electronic properties, often leading to a lower LUMO energy, which is characteristic of compounds with potential biological activity. nih.govchemsrc.com However, specific HOMO-LUMO energy values for (5-Nitrofuran-2-yl)methyl nitrate (B79036) are not available in the reviewed literature.

An MEP map provides a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For nitrofuran derivatives, the nitro group typically exhibits a strong negative electrostatic potential. nih.gov A detailed MEP map for (5-Nitrofuran-2-yl)methyl nitrate would highlight the specific electrostatic characteristics of the nitrate ester group in conjunction with the nitrofuran core, but such a map has not been published.

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a flexible molecule like this compound are often dependent on its preferred conformation or shape. Conformational analysis involves identifying the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface of the molecule as a function of the rotation around its single bonds. For other flexible nitro-containing compounds, computational studies have revealed the existence of multiple low-energy conformers that can coexist in different environments. nih.gov A similar analysis for this compound would provide crucial information about its structural dynamics, but such specific data is currently unavailable.

Reaction Mechanism Prediction through Computational Modeling

The prediction of reaction mechanisms for a molecule like this compound would computationally revolve around its two key functional moieties: the 5-nitrofuran group and the methyl nitrate group. The most probable reaction pathway of significant biological and chemical interest is the reduction of the nitro group, a common activation mechanism for nitrofuran compounds, and the decomposition of the nitrate ester. sioc-journal.cnnih.govnih.gov

Computational modeling, particularly with Density Functional Theory (DFT), is instrumental in elucidating these pathways. Such studies would involve mapping the potential energy surface of the reactions to identify the most energetically favorable routes. For instance, the bioreduction of the nitro group is known to be catalyzed by nitroreductase enzymes. nih.govnih.gov A computational study would model the interaction of the substrate with the enzyme's active site, often employing a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach to handle the large system size while maintaining quantum mechanical accuracy for the reacting species. mit.edunih.govnih.gov

The decomposition of the nitrate ester could proceed via several mechanisms, including homolytic cleavage of the O-NO2 bond to form radical species, or through more complex, potentially catalyzed pathways. nih.govresearchgate.netnih.govresearchgate.net DFT calculations can be used to compare the energy barriers associated with these different decomposition routes.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for Chemical Transformations

A crucial aspect of predicting reaction mechanisms is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. Computational methods are employed to locate these first-order saddle points on the potential energy surface. For a given reaction, such as the initial steps of nitroreduction or nitrate ester decomposition, a transition state search would be performed to find the specific geometry of the molecule as it transitions from reactant to product.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.comq-chem.com This involves tracing the minimum energy path downhill from the transition state to both the reactant and product, confirming that the identified TS indeed connects the desired species. This provides a detailed picture of the geometric changes the molecule undergoes during the reaction.

For the enzymatic reduction of the 5-nitrofuran moiety, locating the transition state would likely involve a QM/MM approach, where the quantum mechanical region includes the substrate and key active site residues of the nitroreductase enzyme. The IRC would then map the transformation of the nitro group within the enzyme's binding pocket.

To illustrate the type of data generated from such analyses, the following table presents hypothetical geometric parameters for a transition state in the initial step of a nitro group reduction, based on general knowledge of similar reactions.

ParameterReactant (Å/°)Transition State (Å/°)Product (Å/°)
N-O1 Bond Length1.251.351.45
N-O2 Bond Length1.251.301.25
C-N Bond Length1.451.431.42
O-N-O Angle124.0118.0115.0

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Activation Energy Calculations for Proposed Reaction Pathways

The activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. libretexts.orgjackwestin.com It is calculated as the energy difference between the transition state and the reactants. Computational chemistry provides reliable methods for calculating these energy barriers.

For this compound, activation energies for different proposed reaction pathways would be calculated to determine the most likely chemical transformations. For example, the activation energy for the enzymatic reduction of the nitro group would be compared with that of the thermal decomposition of the methyl nitrate group.

DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly used to calculate these energies. sioc-journal.cnresearchgate.netnih.gov The results of these calculations would indicate which reactions are kinetically feasible under specific conditions.

Below is an illustrative table of hypothetical activation energies for different reaction pathways that could be investigated for this compound.

Reaction PathwayComputational MethodBasis SetActivation Energy (kcal/mol)
Enzymatic Nitroreduction (First e- transfer)QM/MM (DFT/AMBER)B3LYP/6-31G(d)10-15
O-NO2 Homolytic CleavageDFT (B3LYP)6-311+G(d,p)35-40
Acid-Catalyzed Nitrate Ester HydrolysisDFT (M06-2X)6-311+G(d,p)25-30

This table contains hypothetical data for illustrative purposes. Specific values for this compound are not available in the literature.

Solvent Effects on Molecular Properties and Chemical Reactivity using Continuum and Explicit Solvation Models

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational chemistry accounts for these effects using either continuum or explicit solvation models. nih.govnih.govacs.org

Continuum Solvation Models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and is well-suited for calculating properties like solvation free energies and for modeling reactions in bulk solvent. For this compound, these models could be used to predict its solubility in different solvents and to understand how the solvent polarity affects the stability of potential reaction intermediates.

Explicit Solvation Models involve including a number of individual solvent molecules in the computational simulation. This is typically done within a molecular dynamics (MD) or a QM/MM framework. nih.govosti.gov This approach is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For understanding the behavior of this compound within the active site of an enzyme like nitroreductase, explicit solvation models are crucial for accurately representing the interactions with water molecules and polar residues that can influence substrate binding and reactivity.

The following table provides a hypothetical comparison of a calculated molecular property of this compound in the gas phase and in different solvent models.

PropertyGas PhaseContinuum Model (Water)Explicit Solvent (Water)
Dipole Moment (Debye)5.27.88.1
Solvation Free Energy (kcal/mol)N/A-12.5-13.2

This table is for illustrative purposes only and is not based on published data for this compound.

Chemical Reactivity and Transformation Pathways of 5 Nitrofuran 2 Yl Methyl Nitrate

Hydrolytic Stability and Kinetics in Various Aqueous and Non-Aqueous Media

Organic nitrates can undergo hydrolysis under both acidic and basic conditions. The hydrolysis of simple alkyl nitrates, such as methyl nitrate (B79036), has been studied, and the reaction can proceed through different mechanisms depending on the pH. acs.org In neutral and basic solutions, a direct nucleophilic attack by water or hydroxide (B78521) ions on the carbon atom of the methyl group (an SN2 mechanism) can lead to the displacement of the nitrate ion, forming (5-Nitrofuran-2-yl)methanol and nitric acid. acs.orgnih.gov The rate of this reaction is generally slow in neutral water but is significantly accelerated by the presence of hydroxide ions. acs.org

Acid-catalyzed hydrolysis of alkyl nitrates is also possible, often involving protonation of the nitrate ester oxygen, making the leaving group more susceptible to departure. acs.org For some related compounds like alkyl nitrites, acid-catalyzed hydrolysis is a well-documented process. psu.edutandfonline.com

Furthermore, the furan (B31954) ring itself, particularly when substituted with an electron-withdrawing group like the nitro group, can be susceptible to ring-opening reactions under certain hydrolytic conditions, although this is generally less facile than the hydrolysis of the nitrate ester. The stability of other nitrofuran compounds, such as nitrofurantoin (B1679001), has been shown to be limited in buffer solutions. ncert.nic.in

Table 1: Postulated Hydrolysis Products of (5-Nitrofuran-2-yl)methyl nitrate

Reactant Conditions Major Products
This compound Aqueous (Neutral/Basic) (5-Nitrofuran-2-yl)methanol, Nitrate ion

It is important to note that these are predicted pathways based on the reactivity of analogous compounds. Detailed kinetic studies in a range of aqueous and non-aqueous media would be necessary to fully characterize the hydrolytic stability of this compound.

Reductive Pathways and Characterization of Reduction Products

The reduction of the nitro group is a key transformation for many nitrofuran compounds. These compounds are often considered prodrugs that are activated by nitroreductases in biological systems. This reductive activation is a stepwise process.

The initial reduction of the nitro group leads to the formation of a nitroso derivative, which can be further reduced to a hydroxylamino intermediate. These intermediates are highly reactive and are believed to be responsible for the biological activity of many nitrofurans. Further reduction can lead to the corresponding amino derivative. Enzymatic reduction of organic nitrates is also a known metabolic pathway, often catalyzed by enzymes such as mitochondrial aldehyde dehydrogenase and cytochrome P450. escardio.orgnih.gov This process can lead to the release of nitric oxide (NO) or nitrite (B80452) ions.

Studies on the reduction of related compounds provide insight into the potential reductive pathways of this compound. For instance, the reduction of alkyl nitrates by iron(II) derivatives has been shown to produce alkoxy radicals and nitrite anions as intermediates. nih.gov In a biological context, the reduction of organic nitrates can be catalyzed by ene-reductases, leading to the cleavage of the nitrate ester and the release of nitrite. researchgate.net

Combining these possibilities, the reduction of this compound could proceed via two main pathways: reduction of the nitro group on the furan ring or reductive cleavage of the nitrate ester.

Table 2: Potential Reductive Transformation Products of this compound

Pathway Intermediate Products Final Products
Nitro Group Reduction (5-Nitrosofuran-2-yl)methyl nitrate, (5-Hydroxylaminofuran-2-yl)methyl nitrate (5-Aminofuran-2-yl)methyl nitrate

The actual products formed would depend on the specific reducing agent and reaction conditions. Characterization of these reduction products would typically involve techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Oxidative Degradation and Identification of Oxidation Byproducts

The oxidative degradation of this compound can occur at several sites within the molecule. The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products. The methyl group is also a potential site for oxidation.

While specific studies on the oxidative degradation of this compound are not available, information on related compounds can provide clues. The oxidation of aldehydes to carboxylic acids is a common transformation. ncert.nic.in If the nitrate ester were to be hydrolyzed to the corresponding alcohol, (5-Nitrofuran-2-yl)methanol, this alcohol could then be oxidized to (5-Nitrofuran-2-yl)carbaldehyde and subsequently to 5-nitro-2-furoic acid.

The formation of alkyl nitrates through the oxidation of volatile organic compounds in the presence of nitrogen oxides is a known atmospheric process. copernicus.org This suggests that the reverse process, the oxidative degradation of alkyl nitrates, can also occur. The reaction with hydroxyl radicals is a major degradation pathway for many organic compounds in the atmosphere.

Table 3: Plausible Oxidation Products of this compound and its Derivatives

Starting Compound Oxidizing Agent/Condition Potential Oxidation Products
(5-Nitrofuran-2-yl)methanol Mild oxidizing agent (5-Nitrofuran-2-yl)carbaldehyde
(5-Nitrofuran-2-yl)carbaldehyde Strong oxidizing agent 5-Nitro-2-furoic acid

The identification of these byproducts would require advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to separate and identify the complex mixture of compounds that may be formed.

Nucleophilic and Electrophilic Substitution Reactions on the Furan Ring and Nitrate Moiety

The furan ring in this compound is activated towards both nucleophilic and electrophilic substitution reactions due to the electronic effects of the nitro group.

Electrophilic Substitution: The furan ring is an electron-rich aromatic system and is generally highly reactive towards electrophiles. rsc.orgpharmaguideline.comquora.comslideshare.netyoutube.comyoutube.com The nitro group at the C5 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, substitution is still possible, and the directing effect of the existing substituents would need to be considered. The C2-methyl nitrate group is likely to direct incoming electrophiles to the C3 or C5 position, while the C5-nitro group directs to the C3 position. Nitration of furan derivatives often occurs at the 5-position if it is unsubstituted. acs.orgwikipedia.orgresearchgate.netmasterorganicchemistry.com

Nucleophilic Substitution: The presence of the strongly electron-withdrawing nitro group at the C5 position significantly activates the furan ring towards nucleophilic aromatic substitution (SNAr). acs.org Nucleophiles can attack the carbon atoms of the furan ring, particularly those bearing a good leaving group or at a position activated by the nitro group. While the methyl nitrate group is not a typical leaving group in SNAr reactions, its influence on the electron density of the ring is important.

Reactions at the Nitrate Moiety: The nitrate moiety can also be a site for nucleophilic attack. Nucleophiles can attack the carbon atom of the methyl group in an SN2 reaction, leading to the displacement of the nitrate ion. acs.orgnih.gov Strong bases can also induce an elimination reaction by abstracting a proton from the methyl group. acs.orgnih.gov

Table 4: Potential Substitution Reactions of this compound

Reaction Type Reagent Potential Product(s)
Electrophilic Substitution (on furan ring) Nitrating agent (e.g., HNO₃/H₂SO₄) (3-Nitro-5-nitrofuran-2-yl)methyl nitrate
Nucleophilic Substitution (on furan ring) Strong nucleophile (if a leaving group is present) Substituted furan derivative
Nucleophilic Substitution (at methyl group) Nucleophile (e.g., RO⁻, CN⁻) (5-Nitrofuran-2-yl)methyl ether, (5-Nitrofuran-2-yl)acetonitrile

Thermal Decomposition Mechanisms and Product Identification in Controlled Environments

The thermal decomposition of this compound is expected to be a complex process involving the breakdown of both the nitrate ester and the nitrofuran structure. The rate-determining step in the thermal decomposition of many organic nitrates is the homolytic cleavage of the RO-NO₂ bond. uri.edu This would lead to the formation of a (5-Nitrofuran-2-yl)methoxyl radical and a nitrogen dioxide (NO₂) radical.

The subsequent reactions of these radicals would determine the final products. The (5-Nitrofuran-2-yl)methoxyl radical could abstract a hydrogen atom to form (5-Nitrofuran-2-yl)methanol, or it could undergo further fragmentation. The NO₂ radical can participate in a variety of secondary reactions.

Studies on the thermal decomposition of other nitrofuran compounds, such as nitrofurantoin and furazolidone, have shown that they are stable up to their melting points, after which they undergo degradation. uri.edu The thermal decomposition of nitrate esters is known to produce gaseous products like molecular nitrogen (N₂) and carbon dioxide. nih.gov The decomposition temperature of nitrocellulose, another organic nitrate, is known to decrease with increasing nitrogen content. researchgate.net

Table 5: Predicted Thermal Decomposition Products of this compound

Primary Decomposition Step Initial Products Potential Secondary Products

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential techniques to study the thermal stability and decomposition profile of this compound. Product identification would likely require techniques such as pyrolysis-gas chromatography-mass spectrometry.

Photochemical Reactivity and Light-Induced Chemical Transformations

The photochemical reactivity of this compound is anticipated to be significant due to the presence of both a nitroaromatic chromophore and a photolabile nitrate ester group.

Nitroaromatic compounds are known to have unique photoinduced reaction channels. rsc.orgacs.orgdtic.mil Upon absorption of UV light, they can be excited to a singlet state, which can then undergo intersystem crossing to a triplet state. These excited states are highly reactive and can lead to various chemical transformations, including photodissociation to release nitric oxide (NO). rsc.org

The photolysis of alkyl nitrites, which are structurally related to alkyl nitrates, is known to produce aldehydes or ketones and NOH radicals. rsc.org The photolysis of the nitrite ion itself can yield nitric oxide and hydroxyl radicals. iwu.edu The photochemistry of nitrobenzoate esters has also been studied, revealing novel reduction and esterification reactions. acs.org

The Barton reaction, which involves the photolysis of a nitrite ester, is a classic example of using photochemistry to achieve selective functionalization at a remote, unactivated C-H bond via a radical mechanism. youtube.com This suggests that the photolysis of this compound could potentially lead to radical-mediated transformations.

Table 6: Potential Photochemical Transformation Pathways of this compound

Photochemical Process Key Intermediates Potential Products
Nitro Group Excitation Excited singlet and triplet states Isomerization products, Nitric oxide (NO)

The specific products and quantum yields of these photochemical reactions would depend on the wavelength of light used, the solvent, and the presence of other reactive species. Techniques such as laser flash photolysis and steady-state irradiation followed by product analysis would be necessary to fully elucidate the photochemical behavior of this compound.

Advanced Analytical Methodologies for Detection and Quantification of 5 Nitrofuran 2 Yl Methyl Nitrate in Non Biological Matrices

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are paramount for the separation of (5-Nitrofuran-2-yl)methyl nitrate (B79036) from complex mixtures and for the assessment of its purity. The choice of method depends on the volatility and polarity of the compound and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like (5-Nitrofuran-2-yl)methyl nitrate. A validated HPLC method ensures reliability, accuracy, and precision.

Method development for this compound would typically involve a reversed-phase approach, given the compound's moderate polarity. A C18 column is a common choice for the separation of nitrofuran derivatives. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), which allows for the fine-tuning of the retention time and resolution. researchgate.netjfda-online.com Isocratic elution can be employed for simple matrices, while gradient elution is preferable for complex samples to ensure adequate separation from impurities. researchgate.net

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijrar.orghumanjournals.com Linearity is typically established over a concentration range relevant to the intended application. ijrar.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm researchgate.net
Mobile Phase Acetonitrile:Water (gradient or isocratic) researchgate.netjfda-online.com
Flow Rate 1.0 mL/min ijrar.org
Detection UV at approximately 310-320 nm humanjournals.com
Injection Volume 20 µL researchgate.net
Column Temp. 30 °C ijrar.org

This table presents a hypothetical but representative set of HPLC conditions based on methods for similar nitrofuran compounds.

Gas Chromatography (GC) for Analysis of Volatile Derivatives or Decomposition Products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited thermal stability, GC can be employed for the analysis of its potential volatile decomposition products. Thermal decomposition of nitrofuran derivatives often leads to the cleavage of the side chain and modifications of the furan (B31954) ring. mdpi.com

For the analysis of volatile decomposition products, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is often suitable. mdpi.comnih.govbohrium.com The injector temperature should be optimized to ensure efficient volatilization without causing extensive on-column degradation. Mass spectrometry (MS) is the preferred detector due to its high sensitivity and ability to provide structural information for the identification of unknown decomposition products. mdpi.comnih.govbohrium.com

Potential volatile decomposition products could include furan derivatives and smaller nitrogen-containing molecules. The analysis would involve monitoring for specific ions characteristic of these products.

Table 2: Representative GC-MS Parameters for Analysis of Potential Decomposition Products

ParameterConditionReference
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm mdpi.combohrium.com
Carrier Gas Helium mdpi.commdpi.com
Inlet Temperature 250 °C mdpi.com
Oven Program Initial temp. 50°C, ramp to 250°C mdpi.com
Detector Mass Spectrometer (MS) mdpi.comnih.govbohrium.com
Ionization Mode Electron Ionization (EI) mdpi.com

This table illustrates typical GC-MS conditions suitable for the analysis of volatile organic compounds that could arise from the decomposition of the target analyte.

Supercritical Fluid Chromatography (SFC) Applications for Specific Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be advantageous for the analysis of polar and thermally labile compounds, offering faster separations and reduced organic solvent consumption compared to HPLC. youtube.com

For a polar compound like this compound, a polar stationary phase would be necessary to achieve retention. youtube.com To increase the elution strength of the supercritical CO2, a polar organic modifier such as methanol is typically added. youtube.com SFC can be particularly useful for chiral separations, should stereoisomers of the compound exist and require separation. The technique has been shown to be effective for the analysis of a wide range of polar compounds, including those containing nitro groups.

Spectrophotometric Detection Techniques

Spectrophotometric methods offer rapid and sensitive detection of this compound, particularly for quantification in solution and for trace analysis.

UV-Vis Spectrophotometry for Quantification in Solution

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. The nitrofuran chromophore in this compound exhibits strong UV absorbance. ijrar.orghumanjournals.com

For quantification, a solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a buffer) is prepared, and the absorbance is measured at the wavelength of maximum absorbance (λmax). ijrar.orghumanjournals.com The λmax for 5-nitrofuran derivatives is typically in the range of 300-400 nm. ijrar.orghumanjournals.comuobasrah.edu.iq A calibration curve is constructed by plotting absorbance versus concentration for a series of standard solutions, and the concentration of the unknown sample is determined by interpolation from this curve, following Beer-Lambert's law. ijrar.orghumanjournals.com

Table 3: Expected UV-Vis Spectrophotometric Properties for this compound

ParameterExpected ValueReference
λmax 310 - 370 nm ijrar.orghumanjournals.com
Solvent Methanol or Ethanol ijrar.org
Linear Range Dependent on molar absorptivity ijrar.orghumanjournals.com

This table provides an estimated range for the maximum absorbance wavelength based on data for structurally similar 5-nitrofuran compounds.

Chemiluminescence Detection for Trace Analysis

Chemiluminescence detection offers exceptionally high sensitivity and selectivity for the trace analysis of specific functional groups, including nitro and nitrate ester moieties. nih.govnih.govhoriba.com This technique is based on the emission of light from a chemical reaction.

For the detection of the nitrate ester group, the sample can be pyrolyzed to release nitric oxide (NO), which then reacts with ozone in the detector to produce excited nitrogen dioxide (NO2). As the excited NO2 returns to its ground state, it emits light, and the intensity of this light is proportional to the amount of NO, and thus to the amount of the nitrate ester in the original sample. nih.govhoriba.com

Similarly, the nitro group can also be detected via chemiluminescence. The compound is pyrolyzed, and the resulting nitrogen-containing species are converted to NO, which is then detected as described above. nih.gov This method provides excellent sensitivity, often reaching picogram levels, making it ideal for trace analysis in complex matrices. nih.gov

No Publicly Available Data on Advanced Analytical Methodologies for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the advanced analytical methodologies for the detection and quantification of the specific chemical compound This compound (CAS No. 4077-62-7) in non-biological matrices.

While the existence of the compound is confirmed, with basic physical properties such as a melting point of 36-39°C and a boiling point of 330.9°C identified, dedicated research on its analytical chemistry is not present in the accessible domain. chemsrc.com Searches for specific applications of electrochemical sensing, hyphenated mass spectrometry techniques, and associated sample preparation strategies for this particular nitrate ester yielded no specific results.

The available body of research on nitrofuran analysis is extensive but focuses almost exclusively on a small group of regulated nitrofuran antibiotics (such as furazolidone, nitrofurantoin (B1679001), and furaltadone) and their stable, tissue-bound metabolites (e.g., AOZ, AHD, AMOZ) in biological matrices like food and animal tissues. chemsrc.comCurrent time information in Bangalore, IN.nih.govresearchgate.net The methodologies detailed in these studies, while advanced, are tailored to the chemical properties of those specific analytes and the complexities of biological samples, and thus cannot be directly extrapolated to This compound in non-biological contexts like environmental or industrial samples.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline on the following topics for This compound :

Sample Preparation Strategies for Diverse Chemical Samples

Without primary or secondary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Environmental Chemistry and Abiotic Fate of 5 Nitrofuran 2 Yl Methyl Nitrate

Photodegradation Pathways in Simulated Aquatic and Atmospheric Environments

The photodegradation of (5-Nitrofuran-2-yl)methyl nitrate (B79036) is anticipated to be influenced by its two key functional groups: the nitrofuran ring and the methyl nitrate group. In aquatic environments, nitroaromatic compounds can undergo direct photolysis through the absorption of solar radiation, leading to the transformation of the nitro group. Additionally, indirect photodegradation can occur through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH). The furan (B31954) ring is also susceptible to photo-oxidation, which can lead to ring-opening products.

In the atmosphere, volatile organic nitrates are primarily removed through photolysis and reaction with hydroxyl radicals. The photolysis of the nitrate group (-ONO2) can lead to the formation of nitrogen oxides (NOx) and an alkoxy radical. The subsequent reactions of the resulting radical would depend on atmospheric conditions. Given the likely low volatility of (5-Nitrofuran-2-yl)methyl nitrate, its atmospheric persistence is expected to be limited, with deposition being a more significant removal process than gas-phase photodegradation.

Table 1: Predicted Photodegradation Behavior of this compound

EnvironmentDominant ProcessPotential Transformation Products
AquaticDirect and Indirect PhotolysisRing-opened products, denitrated compounds, hydroxylated derivatives
AtmosphericPhotolysis and OH radical reaction (if volatilized)Nitrogen oxides, alkoxy radicals, smaller oxygenated organic fragments

Hydrolysis and Other Abiotic Transformations in Soil and Water Systems

Hydrolysis is expected to be a significant abiotic degradation pathway for this compound in soil and water systems, primarily due to the presence of the organic nitrate ester group. The hydrolysis of organic nitrates can be catalyzed by both acid and base. The rate of hydrolysis is highly dependent on pH and temperature. In alkaline conditions, nucleophilic attack by hydroxide (B78521) ions on the ester can lead to the formation of an alcohol and nitrate. Under acidic conditions, the reaction may proceed through a different mechanism, but still results in the cleavage of the nitrate group.

The nitrofuran moiety itself is generally more resistant to hydrolysis. However, extreme pH conditions could potentially lead to the degradation of the furan ring. Other abiotic transformations in soil could include reduction of the nitro group under anaerobic conditions, a common fate for nitroaromatic compounds in anoxic sediments and soils.

Sorption and Desorption Behavior in Environmental Colloids and Particulates

The sorption and desorption behavior of this compound in the environment will be governed by its physicochemical properties and the characteristics of the sorbents, such as soil organic matter and clay content. Nitroaromatic compounds are known to sorb strongly to soil and sediment, a process driven by a combination of hydrophobic interactions and more specific interactions involving the nitro group.

It is anticipated that this compound will exhibit moderate to strong sorption to soils and sediments, particularly those with high organic carbon content. This sorption would reduce its mobility in the subsurface and its bioavailability for degradation and transport. The desorption process is likely to be slow, leading to the potential for long-term persistence in the solid phase.

Table 2: Expected Sorption Behavior of this compound

Environmental CompartmentExpected SorptionKey Influencing Factors
SoilModerate to HighOrganic matter content, clay content, soil pH
SedimentModerate to HighOrganic carbon content, particle size distribution
Aquatic ColloidsModerateNature of colloidal material (e.g., humic substances)

Modeling of Environmental Distribution and Persistence in Chemical Systems

Modeling the environmental distribution and persistence of this compound would require data on its key physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), as well as its degradation rate constants (photodegradation, hydrolysis). As these data are not currently available, any modeling effort would be speculative.

However, based on the behavior of similar compounds, a multimedia fugacity model would likely predict that this compound would partition significantly to soil and sediment due to its expected sorption potential. Its persistence would be a function of the relative rates of its degradation pathways. If hydrolysis is rapid, its persistence in aquatic systems would be low. Conversely, if it is resistant to degradation and sorbs strongly, it could persist in soil and sediment for extended periods.

Detection and Quantification in Environmental Samples (e.g., water, soil, air) for Chemical Monitoring

The detection and quantification of this compound in environmental samples would likely employ advanced analytical techniques due to its expected low concentrations. The methods would be similar to those used for other nitrofuran compounds and their metabolites.

For water samples, a common approach would involve solid-phase extraction (SPE) to concentrate the analyte, followed by analysis using high-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the method of choice for trace-level quantification.

For soil and sediment samples, the analytical procedure would first require an efficient extraction step, possibly using pressurized liquid extraction (PLE) or ultrasound-assisted extraction (UAE), followed by clean-up and analysis by LC-MS/MS. Due to the lack of a commercially available analytical standard for this compound, the development of a quantitative method would require its chemical synthesis and purification.

Table 3: Potential Analytical Methods for this compound

MatrixExtraction/ConcentrationAnalytical Technique
WaterSolid-Phase Extraction (SPE)HPLC-DAD, LC-MS/MS
Soil/SedimentPressurized Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE)LC-MS/MS
AirNot applicable due to low volatility-

Future Perspectives and Emerging Research Directions in 5 Nitrofuran 2 Yl Methyl Nitrate Chemistry

Development of Novel and Sustainable Synthetic Pathways for Enhanced Atom Economy

The future of synthesizing (5-Nitrofuran-2-yl)methyl nitrate (B79036) is geared towards the development of environmentally benign and efficient methods. A key focus is on improving atom economy, a principle that emphasizes the maximization of atoms from the starting materials that are incorporated into the final product. Traditional synthetic routes often involve multi-step processes with the use of stoichiometric reagents, leading to significant waste generation.

Future research will likely prioritize catalytic approaches, including biocatalysis and chemocatalysis, to afford more direct and cleaner pathways. For instance, the direct nitration of (5-nitrofuran-2-yl)methanol using novel catalytic systems could circumvent the need for harsh and wasteful nitrating agents. The exploration of enzymatic catalysis, potentially using engineered nitroreductases or related enzymes, could offer highly selective and sustainable routes to the parent alcohol, a key precursor.

ParameterTraditional Synthesis (Example)Proposed Sustainable Synthesis
Key Transformation Nitration of (5-nitrofuran-2-yl)methanolDirect C-H nitration or enzymatic synthesis
Reagents Stoichiometric nitrating agents (e.g., nitric acid/sulfuric acid)Catalytic nitrating systems, biocatalysts
Atom Economy LowerHigher
Waste Generation Significant acid wasteMinimized waste streams

Advanced Spectroscopic Probes for Real-time Monitoring of Chemical Reactions Involving (5-Nitrofuran-2-yl)methyl nitrate

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for process optimization and safety. The development and application of advanced spectroscopic probes for real-time, in-situ monitoring represent a significant frontier. Techniques such as Raman and mid-infrared (mid-IR) spectroscopy, coupled with fiber-optic probes, can provide molecular-level information about the reaction progress without the need for sample extraction.

These process analytical technologies (PAT) can track the consumption of reactants, the formation of intermediates, and the appearance of the final product in real-time. This data is invaluable for developing robust kinetic models and ensuring process control. For instance, monitoring the characteristic vibrational bands of the nitro group and the nitrate ester group can provide a detailed picture of the reaction dynamics.

Spectroscopic TechniqueInformation ProvidedPotential Application for this compound
Raman Spectroscopy Vibrational modes, molecular structureReal-time monitoring of nitration reactions, identification of polymorphs
Mid-Infrared (IR) Spectroscopy Functional group analysisTracking the formation of the nitrate ester group, quantifying reactants and products
Nuclear Magnetic Resonance (NMR) Detailed molecular structure, connectivityMechanistic studies, identification of byproducts

High-Throughput Computational Screening for Predicting Chemical Reactivity and Stability

Computational chemistry is set to play an increasingly important role in predicting the properties of this compound. High-throughput computational screening, utilizing methods such as density functional theory (DFT), can be employed to predict its chemical reactivity, stability, and other physicochemical properties. These in silico studies can guide experimental work by identifying promising reaction conditions and predicting potential hazards.

For example, computational models can be used to calculate the bond dissociation energies, electrostatic potential maps, and frontier molecular orbitals of this compound. This information can provide insights into its thermal stability and its reactivity towards different chemical species. Machine learning algorithms, trained on large datasets of related compounds, could further enhance the predictive power of these computational models.

Computational MethodPredicted PropertyRelevance to this compound
Density Functional Theory (DFT) Electronic structure, bond energies, vibrational frequenciesPrediction of stability, reactivity, and spectroscopic signatures
Molecular Dynamics (MD) Conformational analysis, intermolecular interactionsUnderstanding behavior in different solvents, interaction with other molecules
Machine Learning (ML) QSAR (Quantitative Structure-Activity Relationship)High-throughput screening for potential applications and properties

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For the scalable and safe production of this compound, the integration of its synthesis with flow chemistry and automated platforms is a key future direction. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and greater control over reaction parameters.

Automated synthesis platforms can be combined with flow reactors to enable high-throughput screening of reaction conditions and rapid optimization of the synthetic process. This approach can significantly accelerate the development of robust and scalable manufacturing processes for this compound, while also minimizing human exposure to potentially hazardous intermediates and reagents.

Exploration of its Role in Complex Chemical Systems (e.g., atmospheric chemical cycling, industrial process chemistry)

The potential role of this compound in more complex chemical systems remains a largely unexplored area of research. In atmospheric chemistry, for example, understanding the sources, transport, and fate of nitroaromatic compounds is of growing interest. Future studies may investigate the potential for this compound to be formed in the atmosphere and its subsequent chemical transformations.

In the context of industrial process chemistry, this compound could find applications as a reactive intermediate or as a building block for the synthesis of more complex molecules. Research in this area would focus on its reactivity profile and its compatibility with various industrial processes and materials. A deeper understanding of its behavior in these complex environments will be crucial for identifying new applications and managing any potential environmental or industrial impacts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Nitrofuran-2-yl)methyl nitrate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nitration of furan derivatives followed by esterification or alkylation. For example, derivatives like methyl 5-nitrofuran-2-carboxylate () are synthesized via nitration of furan precursors under controlled acidic conditions. Optimization should include monitoring reaction kinetics using HPLC or NMR spectroscopy to assess intermediates. Adjusting stoichiometry (e.g., nitric acid ratio) and temperature (e.g., 0–5°C for nitration) can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • 1H/13C NMR : Confirm functional groups (e.g., nitrofuran ring protons at δ 7.5–8.5 ppm) and methyl nitrate signals (δ 3.5–4.0 ppm) ().
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 200.0432 for C6H6N2O5) ().
  • GC-MS : Cross-reference retention indices and fragmentation patterns with databases like NIST Chemistry WebBook ( ).
  • Elemental Analysis : Ensure C/H/N/O ratios align with theoretical values (±0.3%) ( ).

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal Sensitivity : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., >80°C for methyl nitrate derivatives) ( ).
  • Solvent Compatibility : Avoid protic solvents (e.g., methanol), as nitrofurans may undergo solvolysis ().
  • Light Sensitivity : Store in amber vials at –20°C under inert gas (N2/Ar) to prevent photodegradation ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for nitrofuran derivatives under ambient conditions?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., residual nitric acid) or environmental variables (humidity, O2 levels). Implement:

  • Controlled Replication : Repeat stability assays in humidity-controlled chambers (e.g., 30–60% RH) with standardized purity criteria ( ).
  • Advanced Spectroscopy : Use FTIR to detect trace moisture or decomposition products (e.g., nitrite byproducts at 1380 cm⁻¹) ( ).
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outlier conditions ( ).

Q. What experimental designs are optimal for studying the reactivity of this compound in biological systems?

  • Methodological Answer : Use orthogonal experimental designs (e.g., L9 Taguchi arrays) to test variables like pH (4–9), temperature (25–37°C), and enzyme concentrations. For example, demonstrates how orthogonal designs optimize nitrogen source effects in biological assays. Couple this with LC-MS/MS to track metabolite formation (e.g., nitroso intermediates) and kinetic modeling to derive rate constants .

Q. How can analytical interference from related nitro compounds (e.g., CH3O2NO2) be minimized during quantification?

  • Methodological Answer : In chromatographic assays:

  • Column Selection : Use polar stationary phases (e.g., Zorbax SB-C18) to separate nitrofurans from methyl peroxy nitrate ( ).
  • Derivatization : Convert nitro groups to fluorescent tags (e.g., dansyl chloride) for selective detection ( ).
  • TD-LIF : Thermal dissociation coupled with laser-induced fluorescence can distinguish NO2 derivatives from interferents ( ).

Q. What are the mechanistic pathways for this compound decomposition under anaerobic conditions?

  • Methodological Answer : Use isotopic labeling (15N/18O) and GC-IRMS to trace decomposition products. suggests nitro groups undergo stepwise reduction (NO3⁻ → NO2⁻ → N2O → N2) via microbial or abiotic pathways. Electrochemical studies (cyclic voltammetry) can identify redox potentials for nitrate reduction (–0.2 to –0.8 V vs. Ag/AgCl) .

Q. How does the nitrofuran scaffold influence interactions with biological targets (e.g., enzymes, DNA)?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) to predict binding affinities with targets like nitroreductases. Validate with SPR (surface plasmon resonance) to measure binding kinetics (KD < 1 µM). highlights nitro group reduction as a key activation step; pair this with EPR spectroscopy to detect radical intermediates (e.g., nitroxide species) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.